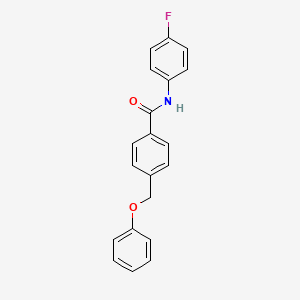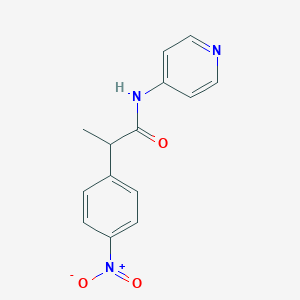
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as NTFD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a multistep process and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has cytotoxic effects on a variety of cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood, but research has suggested that it may act through multiple pathways. One potential mechanism is through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide may prevent cancer cells from dividing and proliferating. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide for lab experiments is its relatively low toxicity compared to other cytotoxic compounds. This makes it a safer and more practical option for researchers working with cell cultures and animal models. However, one limitation of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of focus could be on exploring its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide and to identify potential drug targets for the compound. Finally, more studies could be conducted to evaluate the safety and efficacy of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide in animal models and human clinical trials.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(11-4-6-12(7-5-11)16(18)19)14(17)15-9-13-3-2-8-20-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAKHJKISMATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4075580.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)
![N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4075591.png)

![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4075603.png)

![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)

![1-[3-(2-allyl-6-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4075638.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)
![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)
